Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate involves several key reactions, starting from 3,4-dihydro-6,7-dimethoxyisoquinoline. One study describes the reactivity of this compound towards nitrilimines, leading to the formation of ethyl 2-(1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline-1-ylidene)-2-(N-phenyl-N′-benzylidene-hydrazine) acetate through a series of chemical transformations (Abdallah, 2002).
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been elucidated using various spectroscopic techniques. For instance, crystal structure, Hirshfeld surface analysis, and DFT studies were conducted on a related compound, showcasing the intricacies of its molecular geometry and electronic properties (Baba et al., 2019).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, leading to the synthesis of novel compounds. For example, its coupling with diazotized anilines yields a range of heterocyclic compounds with potential biological activities (Saleh et al., 2020). Additionally, the Lewis acid-catalyzed reaction with ethyl (arylimino)acetates offers a synthetic route to pyrrolidine and tetrahydroquinoline derivatives (Lu & Shi, 2007).
Scientific Research Applications
Synthesis and Antitumor Activity : A study by Saleh et al. (2020) involved the synthesis of novel compounds from ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate for antitumor screening. The synthesized compounds showed cytotoxic activity against various cancer cell lines, with molecular docking indicating their potential in initiating apoptosis of cancer cells (Saleh et al., 2020).
Kinetic Resolution in Organic Synthesis : Paál et al. (2008) reported the enantioselective synthesis of 1,2,3,4-tetrahydroisoquinoline-1-acetic acids, utilizing the kinetic resolution of their esters. This process is significant in producing enantiomerically pure compounds, which are crucial in pharmaceuticals (Paál et al., 2008).
Reactivity and Synthesis of Novel Compounds : Abdallah (2002) explored the reactivity of ethyl 1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolylidene acetate with nitrilimines, leading to the synthesis of pyrrolo[2,1-a]-5,6-dihydroisoquinoline. This study contributes to the synthesis of new heterocyclic compounds with potential applications in pharmaceuticals (Abdallah, 2002).
Enantioselective Dynamic Kinetic Enzymatic Hydrolysis : Another study by Paál et al. (2008) described the synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid through dynamic kinetic resolution. This method is a valuable tool in obtaining high enantiopurity, which is significant in the synthesis of bioactive compounds (Paál et al., 2008).
Crystal Structure and DFT Studies : A study by Baba et al. (2019) analyzed the crystal structure of a compound consisting of ethyl 2-(1,2,3,4-tetrahydro-2-oxoquinolin-1-yl)acetate. Understanding the crystal structure of such compounds is crucial for their application in material science and drug design (Baba et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
1. Target of Action: Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate primarily targets the central nervous system (CNS). It interacts with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways. These receptors play crucial roles in regulating mood, cognition, and motor functions .
2. Mode of Action: The compound binds to dopamine and serotonin receptors, modulating their activity. By acting as an agonist or antagonist, it can either stimulate or inhibit the receptor’s normal function. This interaction leads to changes in neurotransmitter release and reuptake, altering synaptic transmission and neuronal communication .
3. Biochemical Pathways: The compound affects several biochemical pathways, including:
- GABAergic Pathway: May indirectly affect GABAergic transmission, contributing to its overall CNS effects .
Pharmacokinetics:
5. Result of Action: At the molecular level, the compound’s action results in altered neurotransmitter levels, leading to changes in neuronal excitability and synaptic plasticity. At the cellular level, this can manifest as enhanced or suppressed neuronal firing, depending on the receptor subtype and pathway involved. Clinically, these effects translate to potential therapeutic benefits in conditions like depression, anxiety, and Parkinson’s disease .
6. Action Environment: Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s stability and efficacy. For instance, acidic environments may enhance its absorption, while high temperatures could degrade its structure. Additionally, interactions with other drugs or dietary components can affect its pharmacokinetics and pharmacodynamics.
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properties
IUPAC Name |
ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-4-20-15(17)9-12-11-8-14(19-3)13(18-2)7-10(11)5-6-16-12/h7-8,12,16H,4-6,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUWHGCQILMZMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C2=CC(=C(C=C2CCN1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456322 | |
Record name | Ethyl (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14028-68-3 | |
Record name | Ethyl (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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